Uridine, 2',3'-dideoxy-3'-fluoro-5-iodo-
Description
Uridine, 2',3'-dideoxy-3'-fluoro-5-iodo- (hereafter referred to as FddIUrd) is a synthetic nucleoside analog characterized by three key structural modifications:
- 2',3'-Dideoxyribose: Removal of hydroxyl groups at the 2' and 3' positions of the ribose moiety, preventing phosphodiester bond formation during nucleic acid synthesis.
- 3'-Fluoro Substitution: A fluorine atom replaces the 3'-hydroxyl group, enhancing metabolic stability and influencing enzyme interactions.
- 5-Iodo Uracil: A bulky iodine atom at the 5-position of uracil, which may improve binding to viral polymerases via halogen bonding .
FddIUrd exhibits potent anti-HIV-1 activity, with an effective dose (ED₅₀) of 0.2–0.4 µM in MT4 cells. However, its selectivity index (SI = 1408) is lower than that of 3'-azido-2',3'-dideoxythymidine (AZT, SI = 1603) due to cellular toxicity .
Properties
Molecular Formula |
C9H10FIN2O4 |
|---|---|
Molecular Weight |
356.09 g/mol |
IUPAC Name |
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O4/c10-4-1-7(17-6(4)3-14)13-2-5(11)8(15)12-9(13)16/h2,4,6-7,14H,1,3H2,(H,12,15,16)/t4?,6-,7-/m1/s1 |
InChI Key |
FKHGYIRFPRYMOH-AMUJUKTHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1F)CO)N2C=C(C(=O)NC2=O)I |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F |
Synonyms |
3'-fluoro-2',3'-dideoxy-5-iodouridine FddIUrd |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Halogenated 2',3'-Dideoxy-3'-Fluorouridine Analogs
FddIUrd belongs to a class of 5-halogenated analogs, including:
- 3'-Fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd)
- 3'-Fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd)
| Parameter | FddIUrd | FddClUrd | FddBrUrd | AZT |
|---|---|---|---|---|
| ED₅₀ (µM) | 0.2–0.4 | 0.2–0.4 | 0.2–0.4 | 0.01–0.05 |
| Selectivity Index | 1408 | 1408 | ~1000 | 1603 |
| Thymidine Kinase Affinity (Ki/Km) | 4.0–4.7 | 4.0–4.7 | 4.0–4.7 | 302 (AZT-TP) |
Key Findings :
Cytidine Analogs with Similar Backbone Modifications
- 2',3'-Dideoxy-3'-Fluoro-5-Methylcytidine
- Lamivudine (3TC)
Structural Impact :
Non-Halogenated Dideoxynucleosides
Enzyme Interactions and Resistance
- Orotidine-5′-Monophosphate Decarboxylase (ODCase): FddIUrd’s 2'-fluoro analog (2'-F-6-iodo-UMP) forms hydrogen bonds with ODCase, but 3'-fluoro substitution disrupts catalytic efficiency in nucleoside diphosphate kinase (NDK) .
- Thymidine Phosphorylase :
- 5-Iodo substitution in FddIUrd may reduce susceptibility to phosphorylysis compared to 5-fluorouridine, which is a poor substrate .
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